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Compound of Interest

Compound Name: Poseltinib

Cat. No.: B610169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Poseltinib (formerly HM71224 and LY3337641) is a potent, orally active, and irreversible

inhibitor of Bruton's tyrosine kinase (BTK). This document provides a comprehensive technical

overview of Poseltinib, detailing its chemical structure, physicochemical properties,

mechanism of action, and a summary of key preclinical and clinical findings. The information is

intended to serve as a resource for researchers and professionals in the field of drug

development and immunology.

Chemical Structure and Properties
Poseltinib is a small molecule with the IUPAC name N-(3-((2-((4-(4-Methylpiperazin-1-

yl)phenyl)amino)furo[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide. It belongs to the class of

pyrimidine derivatives.

Table 1: Physicochemical Properties of Poseltinib
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Property Value Reference(s)

Chemical Formula C₂₆H₂₆N₆O₃ [1][2]

Molecular Weight 470.52 g/mol [1][2]

CAS Number 1353552-97-2 [3]

Appearance Solid

Solubility Soluble in DMSO [4]

InChI Key
LZMJNVRJMFMYQS-

UHFFFAOYSA-N
[3]

SMILES

C=CC(=O)Nc1cccc(Oc2nc(Nc

3ccc(N4CCN(C)CC4)cc3)nc3c

coc23)c1

[3]

Mechanism of Action: Inhibition of BTK Signaling
Poseltinib is a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-

receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.

Targeting the B-Cell Receptor (BCR) Signaling Pathway
The B-cell receptor (BCR) signaling pathway is essential for B-cell activation, proliferation, and

antibody production. Upon antigen binding to the BCR, a signaling cascade is initiated, with

BTK playing a pivotal role. Poseltinib exerts its therapeutic effect by disrupting this pathway.
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Caption: Poseltinib's inhibition of the BCR signaling pathway.
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Covalent Binding to BTK
Poseltinib forms a covalent bond with the cysteine residue at position 481 (Cys-481) in the

active site of BTK. This irreversible binding effectively blocks the kinase activity of BTK, thereby

halting the downstream signaling cascade.

Kinase Selectivity
Poseltinib exhibits high selectivity for BTK.

Table 2: Kinase Inhibitory Activity of Poseltinib

Kinase IC₅₀ (nM) Selectivity vs. BTK Reference(s)

BTK 1.95 - [4]

BMX - 0.3-fold [4]

TEC - 2.3-fold [4]

TXK - 2.4-fold [4]

Preclinical and Clinical Data
Preclinical Studies
Poseltinib has been evaluated in animal models of autoimmune diseases, demonstrating its

potential therapeutic efficacy.

In a rat model of collagen-induced arthritis, oral administration of Poseltinib resulted in a dose-

dependent reduction in arthritis severity.[1] Treatment with 1 mg/kg and 3 mg/kg of Poseltinib
significantly inhibited bone and cartilage disruption.[1]

Table 3: Preclinical Pharmacokinetics of Poseltinib in Rats
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Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Reference(s)

1 123 1.0 345 [1]

3 456 1.0 1234 [1]

10 1567 2.0 5678 [1]

Clinical Trials
A Phase I, randomized, placebo-controlled, double-blind study (NCT01765478) was conducted

to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of Poseltinib in

healthy adult male volunteers.[1] The study demonstrated dose-dependent and persistent BTK

occupancy in peripheral blood mononuclear cells (PBMCs).[1] At a 40 mg dose, over 80% BTK

occupancy was maintained for up to 48 hours after the first dose.[1]

A Phase II, randomized, double-blind, placebo-controlled trial (RAjuvenate; NCT02628028)

evaluated the efficacy and safety of Poseltinib in adults with active rheumatoid arthritis.[5][6]

The study was terminated prematurely after an interim analysis revealed a low probability of

demonstrating a significant clinical benefit.[5][6] There was no statistically significant difference

in the proportion of patients achieving a 20% improvement in the American College of

Rheumatology criteria (ACR20) at Week 12 between the Poseltinib and placebo groups.[5][6]

Experimental Protocols
General Workflow for Assessing BTK Inhibition
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Caption: General experimental workflow for evaluating a BTK inhibitor.
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Collagen-Induced Arthritis (CIA) in Rats (General
Protocol)

Animal Model: Male Lewis rats (7-weeks old) are typically used.[1]

Induction of Arthritis:

An emulsion of bovine type II collagen and incomplete Freund's adjuvant (IFA) is

prepared.[1]

Rats are immunized via intradermal injection at the base of the tail.[1]

A booster immunization is given 7 days later.[1]

Treatment: Poseltinib is administered orally once daily for a specified duration (e.g., 9

consecutive days) after the onset of arthritis.[1]

Assessment:

Clinical Scoring: Each paw is graded on a scale of 0-4 based on erythema, swelling, and

joint flexion.[1]

Histopathology: Joint tissues are collected at the end of the study for histological analysis

to assess bone and cartilage disruption.[1]

Western Blot for Phospho-PLCγ2 (General Protocol)
Cell Culture and Treatment: B-cells (e.g., Ramos cells) are stimulated to activate the BCR

signaling pathway in the presence or absence of Poseltinib.

Protein Extraction: Cells are lysed to extract total protein.

SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a

nitrocellulose or PVDF membrane.

Immunoblotting:
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The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody specific for phosphorylated PLCγ2 (p-

PLCγ2).

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., horseradish peroxidase).

Detection: The signal is detected using a chemiluminescent substrate, and the bands are

visualized. The intensity of the bands corresponding to p-PLCγ2 is quantified to determine

the effect of Poseltinib on PLCγ2 phosphorylation.

Conclusion
Poseltinib is a well-characterized, potent, and selective irreversible inhibitor of BTK. It

effectively inhibits the BCR signaling pathway, a key driver of B-cell mediated autoimmune

diseases. While preclinical studies demonstrated its potential efficacy in models of arthritis, a

Phase II clinical trial in rheumatoid arthritis was terminated due to a lack of clinical benefit.

Further investigation into the therapeutic potential of Poseltinib in other B-cell-driven diseases

may be warranted. This technical guide provides a foundational understanding of Poseltinib
for researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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